N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride
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Description
Synthesis Analysis
The synthesis of related heterocyclic systems, such as isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives, involves steps like interaction with bromine for intramolecular cyclization and amination with hydroxyaminosulfonic acid, leading to the formation of compounds with anticonvulsant properties (Paronikyan et al., 2002). Similar synthetic strategies may be applicable to the synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride, highlighting the role of nucleophilic substitutions and cyclization reactions in constructing complex heterocyclic frameworks.
Molecular Structure Analysis
Compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one have been analyzed to reveal molecular structures featuring extensive intermolecular N-H...N and N-H...O hydrogen bonding, alongside pi-pi stacking interactions, indicative of the complex molecular interactions that similar compounds, including N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride, may exhibit (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of related compounds, such as the reaction of N-substituted imidazolylbenzamides with various nucleophiles, leading to compounds with selective class III electrophysiological activity, suggests that N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride could undergo similar nucleophilic substitution reactions, influencing its chemical properties and potential applications (Morgan et al., 1990).
Scientific Research Applications
Heterocyclic Compound Synthesis and Characterization
- Research has been conducted on the synthesis of various heterocyclic compounds, including those similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride. These compounds are characterized using elemental analysis, NMR, FT–IR, and LC-MS spectral studies (Patel & Patel, 2015).
Pharmaceutical Applications
- Similar compounds have been evaluated as potential antipsychotic agents. They have been studied for their binding to various receptors and in vivo activities, demonstrating potential pharmaceutical applications (Norman et al., 1996).
Factor Xa Inhibition
- Compounds with a structure akin to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride have been synthesized and evaluated for their in vitro inhibitory activities against factor Xa, showing potential as orally active factor Xa inhibitors (Haginoya et al., 2004).
Antimicrobial Properties
- Similar heterocyclic compounds have been synthesized and screened for their antimicrobial properties. They have shown effectiveness against various bacterial and fungal species, indicating potential use in treating infections (Elgemeie et al., 2017).
Antimalarial and COVID-19 Applications
- Research on sulfonamide derivatives related to the compound has explored their antimalarial activity and potential as COVID-19 drugs. This includes theoretical calculations and molecular docking studies (Fahim & Ismael, 2021).
Capillary Electrophoresis Studies
- Studies involving capillary electrophoresis for compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride have been conducted, offering insights into their separation and analysis (Ye et al., 2012).
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-ethylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2.ClH/c1-2-30(27,28)18-10-6-9-17(13-18)21(26)24-22-23-19-11-12-25(15-20(19)29-22)14-16-7-4-3-5-8-16;/h3-10,13H,2,11-12,14-15H2,1H3,(H,23,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZUTJRZLBBMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride |
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